![molecular formula C24H15N3O3S2 B2648661 N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 398999-34-3](/img/structure/B2648661.png)
N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a carbamothioyl group, and a 2H-chromene-3-carboxamide group . These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The structure can also be predicted using computational methods .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the carbamothioyl group might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques, such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .科学的研究の応用
Metabolism and Disposition in Humans
Compounds structurally related to benzo[d]thiazol have been studied for their metabolism and disposition in humans. For example, a study on a novel orexin 1 and 2 receptor antagonist underlines the complex metabolic pathways involved, highlighting the importance of understanding these processes for developing therapeutic agents (Renzulli et al., 2011). Such insights are crucial for the design of new drugs, ensuring they are metabolized effectively and safely within the human body.
Antidepressant and Anticonvulsant Effects
Research has identified benzo[d]thiazol derivatives with potential antidepressant and anticonvulsant effects. A study synthesized new derivatives and evaluated their effectiveness in comparison to standard treatments, revealing some compounds with significant activity (Jin et al., 2019). These findings underscore the therapeutic potential of such compounds in treating neurological conditions.
Environmental and Occupational Exposure Assessment
The environmental and occupational exposure to related chemical compounds, including their oxidative stress and genotoxicity biomarkers, has been studied to understand the impact of chronic exposure. For example, an assessment of chronic occupational exposure to benzene, a compound related to benzo[d]thiazol structures, highlights the need for monitoring and mitigating the health risks associated with such exposure (Costa-Amaral et al., 2019). This research is vital for developing safety guidelines and protective measures for individuals working with or near hazardous substances.
Oxidative Stress and Therapy in Disease Conditions
Investigations into the role of oxidative stress in disease conditions and the potential for antioxidant therapy offer insights into therapeutic strategies. For instance, a study explored the effects of antioxidant therapy in attenuating oxidative stress caused by benzonidazole in chronic Chagas' heart disease, suggesting the benefits of such treatment approaches (Ribeiro et al., 2010). Understanding oxidative mechanisms and therapeutic interventions is crucial for managing chronic diseases.
将来の方向性
特性
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3S2/c28-21(17-13-14-6-1-3-10-19(14)30-23(17)29)27-24(31)25-16-8-5-7-15(12-16)22-26-18-9-2-4-11-20(18)32-22/h1-13H,(H2,25,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRWFELGOZWPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2648578.png)
![2-(2,2,6,6-Tetramethyloxan-4-yl)-N-[2-[2-[[2-(2,2,6,6-tetramethyloxan-4-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2648579.png)
![4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2648582.png)
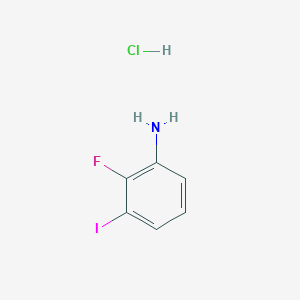
![(2Z)-2-[(4-ethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2648589.png)
![N-butyl-3-[(4-chlorobenzoyl)amino]-5-methyl-1H-indole-2-carboxamide](/img/structure/B2648590.png)
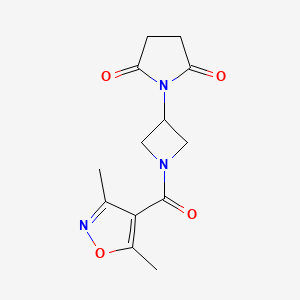

![N-[2-(2-methylindol-1-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2648594.png)

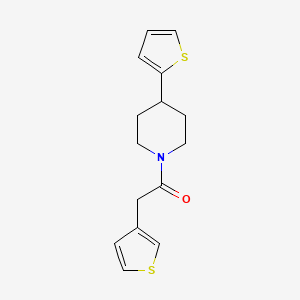
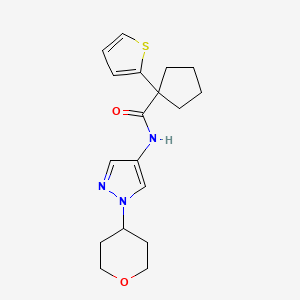
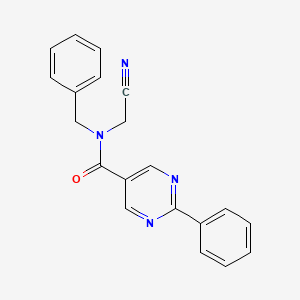
![(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2648600.png)